

physical and chemical properties of 3-Methyl-4-phenylbutan-2-one

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Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293

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An In-Depth Technical Guide to the Physical and Chemical Properties of **3-Methyl-4-phenylbutan-2-one**

Introduction

3-Methyl-4-phenylbutan-2-one, with the CAS Registry Number 2550-27-8, is a ketone derivative of significant interest in various scientific fields, including medicine, the chemical industry, and electronics.^{[1][2]} Its molecular structure, featuring a phenyl group attached to a methyl-substituted butanone chain, imparts a unique combination of aromatic and aliphatic characteristics. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis methodologies, and analytical protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The fundamental structure of **3-Methyl-4-phenylbutan-2-one** is key to understanding its properties and reactivity.

Caption: Chemical structure of **3-Methyl-4-phenylbutan-2-one**.

Physicochemical Properties

The physical and chemical properties of **3-Methyl-4-phenylbutan-2-one** are summarized in the table below. These properties are crucial for its handling, storage, and application in various

experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O	[3]
Molecular Weight	162.23 g/mol	[4][5]
CAS Number	2550-27-8	[3]
EINECS Number	219-849-5	[3]
IUPAC Name	3-methyl-4-phenylbutan-2-one	[3][5]
Density	1.0 ± 0.1 g/cm ³	[4]
Boiling Point	236.0 ± 9.0 °C at 760 mmHg	[4]
Vapor Pressure	0.0486 mmHg at 25°C	[3]
Enthalpy of Vaporization	47.27 kJ/mol	[3]
Refractive Index	1.498	[3]
Molar Refractivity	49.68 cm ³	[3]
Polar Surface Area	17.07 Å ²	[3]
Rotatable Bond Count	3	[3]
Storage Temperature	Room Temperature, sealed in a dry environment	[3]

Synthesis and Reactivity

Synthetic Pathways

The most common and industrially applicable synthesis of **3-Methyl-4-phenylbutan-2-one** involves a two-step process starting from 2-butanone and benzaldehyde.[6]

- **Aldol Condensation:** The synthesis initiates with an acid-catalyzed aldol condensation of 2-butanone and benzaldehyde.[6] This reaction forms the intermediate, 3-methyl-4-phenyl-3-en-2-one. The choice of an acid catalyst, such as hydrochloric acid or sulfuric acid, is critical for promoting the condensation while minimizing side reactions.[6]

- **Catalytic Hydrogenation:** The unsaturated intermediate is then reduced to the target compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.^{[1][6]} The reaction conditions, such as temperature and pressure, are optimized to ensure complete reduction of the carbon-carbon double bond without affecting the carbonyl group or the phenyl ring.^{[1][6]}

An alternative approach involves the acetoacetic ester synthesis, a classic method in organic chemistry for forming new carbon-carbon bonds and a keto group.^[7] This multi-step process includes:

- Deprotonation of the acetoacetic ester.^[7]
- Sequential nucleophilic substitution with benzyl bromide and methyl bromide.^[7]
- Acidic hydrolysis and subsequent decarboxylation to yield the final product.^[7]

Caption: Synthesis workflow for **3-Methyl-4-phenylbutan-2-one**.

Reactivity Profile

The chemical reactivity of **3-Methyl-4-phenylbutan-2-one** is primarily dictated by its ketone functional group and the phenyl ring.

- **Carbonyl Group:** The ketone's carbonyl group is susceptible to nucleophilic addition reactions. It can be reduced to the corresponding secondary alcohol, 3-methyl-4-phenylbutan-2-ol, using reducing agents like sodium borohydride.
- **α -Hydrogens:** The presence of hydrogens on the carbons alpha to the carbonyl group allows for enolate formation under basic conditions, enabling further alkylation or condensation reactions.
- **Phenyl Group:** The aromatic ring can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully controlled to avoid reactions at the ketone.

Currently, detailed data on its chemical stability and hazardous reactions is limited.^[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-phenylbutan-2-one

This protocol is based on the common industrial synthesis method.[\[1\]](#)[\[6\]](#)

Part A: Preparation of 3-Methyl-4-phenyl-3-en-2-one

- **Setup:** In a well-ventilated fume hood, equip a reaction kettle with a mechanical stirrer, a dropping funnel, and a heating mantle with a temperature controller.
- **Charging Reactants:** Charge the reactor with 2-butanone and an acid catalyst (e.g., concentrated hydrochloric acid). The mass ratio of catalyst to 2-butanone should be approximately 30:100.[\[6\]](#)
- **Initiating Reaction:** Begin stirring and heat the mixture to 60°C.
- **Addition of Benzaldehyde:** Add benzaldehyde dropwise from the dropping funnel. The mass ratio of benzaldehyde to 2-butanone should be controlled.[\[6\]](#)
- **Reaction Completion:** After the addition is complete, raise the temperature to approximately 78°C and maintain it for 2-5 hours.[\[6\]](#) Monitor the reaction progress by gas chromatography to track the consumption of benzaldehyde. The reaction is considered complete when the benzaldehyde content is less than 0.5%.[\[6\]](#)
- **Work-up:** Cool the reaction mixture and proceed with purification, which may involve neutralization, extraction, and recrystallization to obtain the pure intermediate.[\[6\]](#)

Part B: Hydrogenation to 3-Methyl-4-phenylbutan-2-one

- **Setup:** Use a hydrogenation reactor suitable for handling flammable solvents and hydrogen gas under pressure.
- **Charging Reactor:** Add the purified 3-methyl-4-phenyl-3-en-2-one, a solvent (such as tetrahydrofuran or methanol), and a 5% Pd/C catalyst to the reactor.[\[1\]](#)[\[6\]](#)
- **Hydrogenation:** Seal the reactor, replace the air with hydrogen, and pressurize to 0.4-0.5 MPa. Heat the mixture to 40-50°C with stirring.[\[1\]](#)[\[6\]](#)

- **Monitoring:** Track the reaction's progress using high-performance liquid chromatography (HPLC). The reaction typically takes 4-5 hours.[1][6]
- **Isolation:** Once the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product can be further purified by distillation to achieve a purity of over 99%.[6]

Protocol 2: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of the synthesized **3-Methyl-4-phenylbutan-2-one**.

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- **GC-MS Instrument Setup:**
 - **GC Column:** Use a non-polar or medium-polarity capillary column (e.g., HP-5ms).
 - **Oven Program:** Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
 - **Injector:** Set to a temperature of 250°C and use a split or splitless injection mode.
 - **Carrier Gas:** Use helium at a constant flow rate.
 - **MS Detector:** Set the transfer line temperature to 280°C. Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.
- **Data Analysis:**
 - **Retention Time:** The retention time of the main peak should be consistent with that of a reference standard.

- Mass Spectrum: The fragmentation pattern in the mass spectrum should be compared with a library spectrum (e.g., NIST) to confirm the structure. Key fragments for **3-Methyl-4-phenylbutan-2-one** would include the molecular ion peak and fragments corresponding to the loss of various parts of the molecule.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of **3-Methyl-4-phenylbutan-2-one**. Available data includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[5]
- Mass Spectrometry (MS): GC-MS data provides information on the molecular weight and fragmentation pattern, which is crucial for confirming the compound's identity.[5]

Conclusion

3-Methyl-4-phenylbutan-2-one is a valuable compound with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its structure can be readily confirmed using modern analytical techniques. This guide provides the foundational knowledge necessary for researchers and scientists to effectively work with and utilize this compound in their respective fields.

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